molecular formula C6H8ClNO B2781472 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride CAS No. 1463934-80-6

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride

Cat. No.: B2781472
CAS No.: 1463934-80-6
M. Wt: 145.59
InChI Key: UGKOYSCMKVHANS-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride (CAS 1463934-80-6) is a specialized bicyclic organic compound with molecular formula C~6~H~8~ClNO and molecular weight 145.59 g/mol . This compound features a unique fused ring system combining cyclopropane and pyrrolidine structural elements, making it a valuable constrained scaffold in medicinal chemistry and drug discovery. The reactive acyl chloride group (-COCl) makes this chemical an essential building block for synthesizing various amide and ester derivatives, particularly for creating novel molecular entities with enhanced biological activity and improved physicochemical properties. Researchers utilize this compound as a key intermediate in synthesizing pharmaceutical candidates, particularly in developing central nervous system agents and enzyme inhibitors where the rigid bicyclic structure provides precise three-dimensional orientation of pharmacophores. The compound's structural characteristics make it valuable for studying structure-activity relationships in drug design, as the constrained geometry can enhance binding affinity and selectivity toward biological targets. Proper handling requires consideration of the reactive acyl chloride functionality, which typically undergoes nucleophilic substitution reactions with amines and alcohols. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited for human consumption. Researchers should consult safety data sheets and implement appropriate protective measures when handling this compound.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c7-6(9)8-2-4-1-5(4)3-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKOYSCMKVHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,n-enynes and related reactions . This process can be catalyzed by transition metals, such as palladium or rhodium, under specific conditions. Another approach involves the intramolecular and intermolecular cyclopropanations . These reactions often require the use of diazo compounds or sulfur ylides as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.

    Cycloaddition Reactions: The bicyclic structure can participate in cycloaddition reactions, forming larger ring systems.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Transition metal catalysts, such as palladium or rhodium, are often used in cycloaddition reactions.

    Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions include amides, esters, and larger bicyclic or polycyclic compounds. These products can have significant biological activity and potential therapeutic applications.

Scientific Research Applications

Synthesis of Derivatives

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is crucial for exploring their biological activities and potential applications. Various methods have been developed to produce these derivatives, including:

  • Palladium-Catalyzed Cyclopropanation : This method allows for the efficient synthesis of 3-azabicyclo[3.1.0]hexane derivatives from maleimides and N-tosylhydrazones, yielding high diastereoselectivities and good yields. This approach has been utilized to create compounds with potential mu-opioid receptor antagonist properties, such as CP-866,087 .
  • 1,3-Dipolar Cycloaddition : Recent studies have focused on synthesizing bis-spirocyclic derivatives using 1,3-dipolar cycloaddition reactions involving azomethine ylides and cyclopropenes. These reactions have demonstrated significant yields and selectivity, showcasing the versatility of 3-azabicyclo[3.1.0]hexane as a scaffold for further modifications .

Biological Activities

The biological implications of 3-azabicyclo[3.1.0]hexane derivatives are profound, with research indicating various pharmacological effects:

  • Antitumor Activity : A series of spiro-fused compounds containing the 3-azabicyclo[3.1.0]hexane moiety have been studied for their antiproliferative effects against several cancer cell lines, including human erythroleukemia (K562) and cervical carcinoma (HeLa). The results indicate that these compounds exhibit significant cytotoxicity, suggesting their potential as anticancer agents .
  • Neuropharmacological Effects : Compounds derived from 3-azabicyclo[3.1.0]hexane have shown promise as antagonists at opioid receptors and dopamine D3 receptors, indicating their potential use in treating addiction and neurodegenerative diseases .

Industrial Applications

Beyond medicinal chemistry, 3-azabicyclo[3.1.0]hexane derivatives may find applications in various industrial sectors:

  • Agricultural Chemistry : Some derivatives exhibit properties that can be utilized in plant sterilization processes, which could be beneficial in agricultural practices .
  • Material Science : The unique structural properties of 3-azabicyclo[3.1.0]hexane make it a candidate for developing new materials with specific mechanical or chemical properties.

Case Studies

StudyFocusFindings
Study on Cytotoxicity Antitumor ActivityDemonstrated significant antiproliferative effects against multiple cancer cell lines; compounds exhibited selective toxicity towards cancerous cells while sparing healthy cells.
Synthesis via Cyclopropanation Synthetic MethodologyDeveloped a practical route to synthesize mu-opioid receptor antagonists; highlighted high yields and selectivity in product formation.
Spirocyclic Derivatives Study Biological ActivityInvestigated the biological activity of spiro-fused compounds; revealed promising results in inhibiting tumor growth and altering cell cycle dynamics.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane-3-carbonyl chloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The carbonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function. This mechanism is particularly relevant in the context of drug design, where the compound can be used to develop inhibitors of specific enzymes or receptors.

Comparison with Similar Compounds

Substituent Variations: Carbonyl Chloride vs. Esters and Acids

The reactivity and applications of 3-azabicyclo[3.1.0]hexane derivatives depend heavily on the substituent at the 3-position:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications
3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride -COCl C₇H₁₃ClN₂O 188.64 g/mol Irreversible MAGL inhibitors
Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate HCl -COOCH₃ C₈H₁₄ClNO₂ 207.66 g/mol Stable intermediates for drug design
3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-Methyl- -COOH (methylated) C₇H₁₁NO₂ 141.17 g/mol Unknown; potential precursor
3-[3-(Trifluoromethyl)benzoyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid -CO-C₆H₃(CF₃) C₁₄H₁₂F₃NO₃ 299.24 g/mol Targeted enzyme inhibitors

Key Observations :

  • The carbonyl chloride derivative (C₇H₁₃ClN₂O) is highly reactive, enabling covalent bond formation with biological targets (e.g., MAGL) .
  • Methyl or ethyl esters (e.g., C₈H₁₄ClNO₂) offer improved stability for storage and further functionalization .
  • Carboxylic acid derivatives (e.g., C₇H₁₁NO₂) may serve as precursors for salt formation or conjugation .

Ring System Variations: Azabicyclo Scaffolds

Comparisons with other azabicyclo compounds highlight the impact of ring size and heteroatom placement:

Compound Name Ring System Key Features Applications
This compound [3.1.0] Cyclopropane fused to pyrrolidine MAGL inhibitors
3-Oxa-6-azabicyclo[3.1.1]heptane HCl [3.1.1] with oxygen Increased rigidity due to oxa-substituent Unspecified; potential CNS agents
8-Azabicyclo[3.2.1]octan-3-ol HCl [3.2.1] Larger ring system Analgesic or neuromuscular agents

Key Observations :

  • The [3.1.0] system’s compact cyclopropane enhances stereochemical control in nucleophilic additions .
  • Larger rings (e.g., [3.2.1]) may improve binding affinity to specific biological targets due to conformational flexibility .

Biological Activity

3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride is a bicyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic framework with a carbonyl chloride functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves:

  • Target Interaction : The compound interacts with various biological targets, including enzymes and receptors, which can modulate their activity.
  • Biochemical Pathways : It influences multiple biochemical pathways due to its ability to bind covalently to proteins, altering their functions and leading to various cellular responses.
MechanismDescription
Target BindingInteracts with specific enzymes/receptors
Pathway ModulationAlters biochemical pathways through protein interaction
Covalent ModificationForms stable adducts with biological targets

Biological Activity

Research has demonstrated that derivatives of 3-Azabicyclo[3.1.0]hexane, including the carbonyl chloride variant, exhibit various biological activities:

  • Antiviral Activity : Some studies indicate that the compound may inhibit viral replication through interaction with viral proteins or host cell factors.
  • Antitumor Effects : Research has shown cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
  • Antibacterial Properties : The compound has been evaluated for its ability to combat bacterial infections, although further studies are required to elucidate its efficacy fully .

Case Studies

Several studies have explored the biological implications of 3-Azabicyclo[3.1.0]hexane derivatives:

  • Anticancer Activity : A study reported that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, highlighting their potential as chemotherapeutic agents .
  • Antiviral Research : In vitro studies have suggested that certain derivatives can inhibit the replication of viruses similar to SARS-CoV-2, indicating a potential role in antiviral drug development .

Table 2: Summary of Case Studies

Study FocusFindings
AnticancerSignificant cytotoxicity against breast cancer cells
AntiviralInhibition of viral replication in vitro

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

  • Absorption : High intestinal absorption rates have been noted for similar compounds.
  • Distribution : Strong binding to plasma proteins enhances bioavailability.
  • Metabolism and Excretion : Further research is needed to fully understand the metabolic pathways and excretion routes for this compound.

Q & A

Q. What are the key synthetic routes for 3-Azabicyclo[3.1.0]hexane-3-carbonyl chloride?

The compound is typically synthesized via chlorination of 3-azabicyclo[3.1.0]hexane using active chlorinating agents such as N-chlorosuccinimide (NCS) in inert solvents like ether. This method involves forming 3-chloro-3-azabicyclo[3.1.0]hexane as an intermediate, followed by dehydrohalogenation and cyanide addition to yield the carbonyl derivative . Alternative routes include Ti-mediated intramolecular reductive cyclopropanation starting from L-serine derivatives, which provides access to functionalized bicyclic scaffolds .

Table 1: Synthetic Pathways Comparison

MethodKey ReagentsYield (%)Reference
NCS ChlorinationN-chlorosuccinimide, ether65–85
Ti-Mediated CyclopropanationTiCl₄, L-serine derivatives50–70

Q. How can the purity and structural integrity of this compound be validated?

Characterization relies on ¹H/¹³C NMR for confirming bicyclic ring geometry and carbonyl functionality. HPLC (95–98% purity thresholds) and mass spectrometry (molecular ion peaks at m/z 163–165 for hydrochloride derivatives) are critical for purity assessment . For stereochemical confirmation, X-ray crystallography or chiral HPLC is recommended, especially when enantiomeric purity is essential .

Advanced Research Questions

Q. How can enantioselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives be achieved?

Enantioselective C–H functionalization using Pd(0) catalysis with trifluoroacetimidoyl chloride electrophiles enables asymmetric cyclization. This method provides access to chiral 3-azabicyclo[3.1.0]hexenes with >90% enantiomeric excess (ee). Subsequent nucleophilic additions (e.g., cyanide) retain stereochemical fidelity due to the rigid cyclopropane scaffold .

Q. How to resolve contradictions in cyclopropanation reaction yields across methodologies?

Discrepancies in yields between Ti-mediated (50–70%) and Pd-catalyzed (>90%) methods arise from divergent mechanisms:

  • Ti-mediated routes involve radical intermediates prone to side reactions.
  • Pd-catalyzed pathways leverage ligand-controlled stereoselectivity, minimizing byproducts. Optimization requires adjusting reaction temperature (0–20°C for Pd), solvent polarity (ether vs. DCM), and ligand-to-metal ratios .

Q. What strategies are effective for designing 3-azabicyclo[3.1.0]hexane derivatives targeting nicotinic receptors?

Introduce aryl substituents (e.g., pyridinyl or pyrazine groups) via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling. For example:

  • 3-Aryl derivatives (e.g., 3-pyridinyl) show enhanced binding affinity for α4β2 nicotinic receptors .
  • Spirocyclopropane-annelated analogs improve metabolic stability by restricting conformational flexibility .

Table 2: Receptor Binding Data

DerivativeReceptor SubtypeIC₅₀ (nM)Reference
3-Pyridinyl derivativeα4β212 ± 2
Spirocyclopropane analogμ-opioid8 ± 1

Methodological Considerations

  • Contradiction Analysis : Compare HPLC traces and intermediate stability (e.g., 3-chloro intermediates in NCS routes degrade above 36°C ).
  • Scale-Up Challenges : Pd-catalyzed methods require rigorous exclusion of moisture, while Ti-mediated routes tolerate aqueous workups .

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